Z-CHA-OL
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Overview
Description
Z-CHA-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an alaninol moiety, protected by a carbobenzyloxy group. The presence of the chiral center makes it an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-CHA-OL typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of cyclohexylalanine is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting cyclohexylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Reduction of the Carboxyl Group: The carboxyl group of the protected amino acid is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Z-CHA-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Z-CHA-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrially important compounds.
Mechanism of Action
The mechanism of action of Z-CHA-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center of the compound allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-Cyclohexylalaninol
- (S)-N-Carbobenzyloxy alaninol
- (S)-Cyclohexylalanine
Uniqueness
Z-CHA-OL is unique due to the presence of both the cyclohexyl group and the carbobenzyloxy protecting group. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules. The chiral center also adds to its uniqueness, allowing for specific interactions with biological targets.
Properties
IUPAC Name |
benzyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16,19H,1,3-4,7-8,11-13H2,(H,18,20)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVBJGVFEUPWEW-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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